molecular formula C17H19N5O6S B14062588 2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol

2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol

Cat. No.: B14062588
M. Wt: 421.4 g/mol
InChI Key: WPXQVADJANHFII-UHFFFAOYSA-N
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Description

5’-Tosyladenosine: is a derivative of adenosine, where the hydroxyl group at the 5’ position of the ribose sugar is replaced by a tosyl group (p-toluenesulfonyl group). This modification makes it a valuable intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5’-Tosyladenosine typically involves the tosylation of adenosine. The process begins with the protection of the hydroxyl groups at the 2’ and 3’ positions of adenosine to prevent unwanted reactions. This is often achieved using acetonide protection. The protected adenosine is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group at the 5’ position. The final step involves the removal of the protecting groups to yield 5’-Tosyladenosine .

Industrial Production Methods:

Industrial production of 5’-Tosyladenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Scientific Research Applications

Chemistry:

5’-Tosyladenosine is used as an intermediate in the synthesis of modified nucleosides and nucleotides. These compounds are essential in the development of antiviral and anticancer drugs .

Biology and Medicine:

In biological research, 5’-Tosyladenosine is used to study the mechanisms of nucleoside transport and metabolism. It also serves as a precursor for the synthesis of labeled nucleosides used in imaging and diagnostic applications .

Industry:

The compound is utilized in the production of modified RNA molecules, which have applications in gene therapy and vaccine development .

Mechanism of Action

The primary mechanism of action of 5’-Tosyladenosine involves its role as a precursor in the synthesis of other biologically active nucleosides. This selective modification is crucial for the development of nucleoside analogs with enhanced biological activity .

Comparison with Similar Compounds

  • 5’-Iodoadenosine
  • 5’-Azidoadenosine
  • 5’-Amino-5’-deoxyadenosine

Comparison:

5’-Tosyladenosine is unique due to the presence of the tosyl group, which provides a versatile handle for further chemical modifications. Unlike other derivatives such as 5’-iodoadenosine or 5’-azidoadenosine, the tosyl group can be easily displaced by a wide range of nucleophiles, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C17H19N5O6S

Molecular Weight

421.4 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O6S/c1-8-2-4-9(5-3-8)29(26,27)17(25)13-11(23)12(24)16(28-13)22-7-21-10-14(18)19-6-20-15(10)22/h2-7,11-13,16-17,23-25H,1H3,(H2,18,19,20)

InChI Key

WPXQVADJANHFII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Origin of Product

United States

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